(-)-Catechin (-)-Catechin (−)-Catechin is a diastereoisomer of catechin having a trans 2S,3R configuration at the chiral center. Catechins, in general, are polyphenolic flavonoids that can be isolated from a variety of natural sources including tea leaves, grape seeds, and the wood and bark of trees such as acacia and mahogany. Catechins are potent antioxidants that inhibit the free radical-induced oxidation of isolated LDL by AAPH (Item No. 82235). Catechins and other related procyanidin compounds have antitumor activity when tested in a two-stage mouse epidermal carcinoma model employing topical application.
Brand Name: Vulcanchem
CAS No.: 18829-70-4
VCID: VC0126292
InChI: InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1
SMILES: C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol

(-)-Catechin

CAS No.: 18829-70-4

Reference Standards

VCID: VC0126292

Molecular Formula: C15H14O6

Molecular Weight: 290.27 g/mol

(-)-Catechin - 18829-70-4

CAS No. 18829-70-4
Product Name (-)-Catechin
Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
IUPAC Name (2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Standard InChI InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1
Standard InChIKey PFTAWBLQPZVEMU-HIFRSBDPSA-N
Isomeric SMILES C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Canonical SMILES C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Appearance Assay:≥98%A crystalline solid
Description (−)-Catechin is a diastereoisomer of catechin having a trans 2S,3R configuration at the chiral center. Catechins, in general, are polyphenolic flavonoids that can be isolated from a variety of natural sources including tea leaves, grape seeds, and the wood and bark of trees such as acacia and mahogany. Catechins are potent antioxidants that inhibit the free radical-induced oxidation of isolated LDL by AAPH (Item No. 82235). Catechins and other related procyanidin compounds have antitumor activity when tested in a two-stage mouse epidermal carcinoma model employing topical application.
Synonyms (2S,3R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol;
PubChem Compound 73160
Last Modified Nov 11 2021
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